4-Methylumbelliferone-13C4

Beschreibung

Overview of Unlabeled 4-Methylumbelliferone (B1674119) as a Parent Compound in Biochemical Studies

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin (B35378) derivative with a variety of biological activities. caymanchem.comebi.ac.uk It belongs to the 7-hydroxycoumarin class of organic compounds. hmdb.ca In its unlabeled form, 4-MU serves as a crucial tool in numerous biochemical assays, primarily as a fluorogenic substrate for various enzymes. promega.compromega.com

The core principle behind its use is that esters of 4-MU are not fluorescent until they are enzymatically cleaved, releasing the highly fluorescent 4-methylumbelliferone molecule. promega.compromega.com This property makes it an excellent substrate for detecting and quantifying the activity of enzymes like β-glucuronidase, β-galactosidase, and hyaluronidase (B3051955). promega.compromega.comnih.gov The fluorescence of the liberated 4-MU can be measured, and the intensity is directly proportional to the enzymatic activity. promega.compromega.com

Beyond its role as a substrate, 4-Methylumbelliferone is also recognized as an inhibitor of hyaluronic acid (HA) synthesis. caymanchem.combiorxiv.org HA is a major component of the extracellular matrix and is implicated in various physiological and pathological processes, including inflammation, cancer, and fibrosis. biorxiv.org By inhibiting HA synthesis, 4-MU has shown potential as an anti-tumor and anti-metastatic agent. ebi.ac.ukmedchemexpress.com It is believed to exert its inhibitory effect by depleting the cellular pool of UDP-glucuronic acid, a key precursor for HA synthesis. biorxiv.org

The following table summarizes the key properties and applications of unlabeled 4-Methylumbelliferone:

| Property/Application | Description |

| Compound Class | 7-Hydroxycoumarin hmdb.ca |

| Primary Use in Assays | Fluorogenic substrate for enzyme activity measurement promega.compromega.com |

| Mechanism as Substrate | Enzymatic cleavage releases fluorescent 4-MU promega.compromega.com |

| Key Enzymes Detected | β-glucuronidase, β-galactosidase, hyaluronidase promega.compromega.comnih.gov |

| Biological Activity | Inhibitor of hyaluronic acid (HA) synthesis caymanchem.combiorxiv.org |

| Therapeutic Potential | Anti-tumor and anti-metastatic effects ebi.ac.ukmedchemexpress.com |

Rationale for Carbon-13 Isotopic Labeling in 4-Methylumbelliferone-13C4

The synthesis of this compound involves the incorporation of four carbon-13 atoms into the 4-Methylumbelliferone molecule. medchemexpress.eu This specific isotopic labeling provides several advantages for its use in advanced biochemical research, particularly in pharmacokinetic and metabolic studies. biorxiv.orgnih.gov

The primary rationale for using ¹³C labeling is to create a "heavy" version of 4-Methylumbelliferone that can be easily distinguished from its naturally occurring "light" counterpart by mass spectrometry. wikipedia.org This allows this compound to serve as an ideal internal standard for the accurate quantification of unlabeled 4-MU and its metabolites in biological samples. biorxiv.orgnih.gov

When analyzing complex biological matrices like blood serum or tissue extracts, the presence of other molecules can interfere with the detection of the target compound. biorxiv.orgnih.gov By adding a known amount of this compound to the sample, researchers can use the ratio of the labeled to unlabeled compound to precisely calculate the concentration of the unlabeled 4-MU, correcting for any sample loss or instrument variability during the analysis. biorxiv.orgnih.gov

Furthermore, the use of a stable isotope like ¹³C ensures that the labeled compound behaves chemically and biologically identically to the unlabeled compound. metsol.com This is a critical feature, as it means that the labeled molecule will undergo the same metabolic transformations as the parent drug, allowing for the simultaneous tracking and quantification of both the drug and its metabolites. metsol.com

The choice of carbon-13, a stable and non-radioactive isotope, makes this compound safe for use in a variety of experimental settings. metsol.comkarger.com This is in contrast to radioactive isotopes like carbon-14, which, while also used for tracing, pose radiation risks. karger.com

| Rationale | Benefit in Research |

| Mass Difference | Allows for differentiation from the unlabeled compound by mass spectrometry. wikipedia.org |

| Internal Standard | Enables precise quantification of unlabeled 4-MU in complex biological samples. biorxiv.orgnih.gov |

| Chemical Equivalence | Behaves identically to the unlabeled compound in biological systems. metsol.com |

| Safety | Non-radioactive nature allows for safe handling and use in a broad range of studies. metsol.comkarger.com |

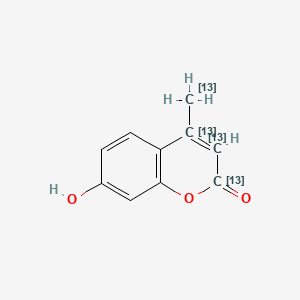

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-4-(113C)methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHNITRMYYLLCV-IPRLLLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C](=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Applications of 4 Methylumbelliferone 13c4 in Quantitative Analysis

Internal Standard Applications in Mass Spectrometry-Based Assays

In the field of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the benchmark for robust method development. 4-Methylumbelliferone-13C4 is ideally suited for this role as it is chemically identical to the target analyte, 4-MU, but possesses a greater mass. This mass difference, typically 4 Daltons, allows the mass spectrometer to differentiate between the endogenous analyte and the spiked internal standard. biorxiv.org Because they share the same physicochemical properties, both compounds behave virtually identically during all stages of sample processing, including extraction, chromatographic separation, and ionization. dphen1.comannlabmed.org This co-behavior is the key to its function in correcting for analytical variability.

Quantitative Analysis of 4-Methylumbelliferone (B1674119) and its Metabolites in Complex Biological Matrices

To understand the metabolic fate and pharmacokinetic profile of 4-MU, it is essential to accurately measure its concentration and that of its primary metabolites, 4-methylumbelliferyl glucuronide and 4-methylumbelliferyl sulfate. Biological fluids such as serum and urine are exceedingly complex, containing a multitude of endogenous compounds that can interfere with analytical measurements.

In quantitative studies using serum, a precise and known amount of this compound is added to the samples at the initial stage of preparation. biorxiv.org This "spiking" ensures that any loss of the target analyte (4-MU) during subsequent steps like protein precipitation or liquid-liquid extraction is mirrored by a proportional loss of the internal standard. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the instrument measures the signal response for both the analyte and the internal standard. oup.com A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the concentration of calibration standards. libretexts.org This ratiometric approach allows for the precise calculation of the 4-MU concentration in the original serum sample, effectively nullifying procedural errors. biorxiv.orgoup.com

A representative LC-MS/MS method for the analysis of 4-MU and its internal standard (IS) is detailed below.

| Parameter | Setting |

| Analyte | 4-Methylumbelliferone (4-MU) |

| Internal Standard | This compound (4-MU-13C4) |

| Mass Spectrometer Mode | Multiple Reaction Monitoring (MRM) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (4-MU) | m/z 174.7 → 132.9 |

| MRM Transition (IS) | m/z 178.7 → 134.9 |

This interactive table summarizes typical mass spectrometry parameters used for the quantification of 4-Methylumbelliferone with its ¹³C₄-labeled internal standard, based on published research findings. biorxiv.org

Application in Serum Sample Quantification

Role in Enhancing Analytical Accuracy and Precision in Quantitative Measurements

The fundamental purpose of an internal standard is to improve the accuracy (closeness to the true value) and precision (reproducibility) of a measurement. annlabmed.orgturkjps.org By incorporating this compound, analysts can compensate for both systematic and random errors that may be introduced during the analytical workflow. annlabmed.org These errors can include minor volumetric inconsistencies during sample preparation or fluctuations in the mass spectrometer's performance over time. Because the analyte-to-internal standard ratio is the basis for quantification, these variations are normalized, leading to highly reproducible and accurate results. turkjps.org

The table below presents typical method validation data from an LC-MS/MS assay, demonstrating the high level of precision and accuracy achieved when using a stable isotope-labeled internal standard.

| Quality Control Level | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |

| Low (LQC) | < 10.9% | < 15% | 109.0% |

| Medium (MQC) | < 6.9% | < 10% | 106.0% |

| High (HQC) | < 9.5% | < 8% | 103.9% |

This interactive table showcases representative precision (Coefficient of Variation, CV) and accuracy data from validated bioanalytical methods, highlighting the robustness that internal standards provide. turkjps.orgnih.gov

Mitigation of Matrix Effects in High-Throughput Quantitative Analysis

A significant challenge in LC-MS analysis of biological samples is the "matrix effect," where co-eluting endogenous molecules interfere with the ionization of the target analyte in the mass spectrometer's source. bioanalysis-zone.commdpi.com This interference can either suppress or enhance the analyte's signal, leading to significant quantification errors. chromatographyonline.com Because this compound is chemically identical to 4-MU, it has the same chromatographic retention time and is subject to the exact same ionization suppression or enhancement effects from the sample matrix. dphen1.comannlabmed.org Consequently, the ratio of the analyte signal to the internal standard signal remains constant, effectively canceling out the matrix effect. mdpi.com This makes this compound crucial for the development of rugged, high-throughput methods that require minimal sample cleanup.

Chromatographic Reference for Analyte Identification in Complex Samples

Beyond its primary role in quantification, this compound also serves as an unequivocal chromatographic reference. In complex chromatograms generated from biological extracts, peaks can be misidentified. However, the analyte (4-MU) and its stable isotope-labeled internal standard (this compound) will always elute from the liquid chromatography column at the same retention time. dphen1.comoup.com Therefore, the presence of the internal standard peak provides definitive confirmation of the analyte's identity, adding a layer of certainty to the results, especially when analyzing samples with trace levels of the compound. cdc.gov

Utilization of 4 Methylumbelliferone 13c4 in Metabolic Flux Analysis Mfa

Principles of Stable Isotope Tracing for Metabolic Pathway Elucidation

Stable isotope tracing is a powerful technique used to unravel the complexities of metabolic pathways within a cell. mdpi.com By supplying a substrate enriched with a stable isotope, such as ¹³C, the labeled atoms are incorporated into downstream metabolites. researchgate.net The subsequent analysis of the isotopic enrichment patterns in these metabolites allows for the determination of metabolic fluxes, which are the rates of turnover of metabolites in a biochemical network. medchemexpress.com

Tracing Carbon Atom Fluxes in Intracellular Metabolic Networks

The core principle of ¹³C-MFA lies in tracing the journey of carbon atoms through the intricate web of metabolic reactions. mdpi.com When a ¹³C-labeled substrate like 4-Methylumbelliferone-13C4 is introduced, the labeled carbon atoms are transferred from one metabolite to another through a series of enzymatic reactions. d-nb.info This process allows for the mapping of active metabolic pathways and the quantification of the flow of carbon through them. mdpi.com For instance, by tracing the ¹³C atoms from this compound, researchers could elucidate the flux through the glucuronidation pathway, a major route for its metabolism. biorxiv.orgtaylorandfrancis.com

The unlabeled form of the compound, 4-methylumbelliferone (B1674119) (4-MU), is known to be a substrate for UDP-glucuronyltransferases, leading to the formation of 4-methylumbelliferyl glucuronide (4-MUG) by utilizing UDP-glucuronic acid (UDP-GlcUA). biorxiv.orgarvojournals.org This process depletes the cellular pool of UDP-GlcUA, a key precursor for hyaluronan synthesis. nih.govmdpi.com Therefore, introducing this compound would allow for the direct tracing of the carbon backbone of the umbelliferone (B1683723) moiety as it undergoes glucuronidation.

Analysis of Isotopic Enrichment Patterns in Downstream Metabolites

Following the introduction of the ¹³C-labeled tracer, the distribution of the heavy isotopes among the various downstream metabolites is analyzed. This distribution, known as the mass isotopomer distribution (MID), provides a detailed snapshot of the metabolic state of the cell. nih.gov Mass spectrometry is a key analytical technique used to measure these MIDs. nih.gov

In the context of this compound, the primary downstream metabolite to analyze would be 4-methylumbelliferyl glucuronide-13C4. The isotopic enrichment in this molecule would directly reflect the rate of glucuronidation. Furthermore, by examining the isotopic enrichment of precursors to UDP-GlcUA, such as glucose and other intermediates in the pentose (B10789219) phosphate (B84403) pathway and glycolysis, one could gain a comprehensive understanding of how the administration of 4-MU impacts these central carbon metabolic pathways. nih.govresearcher.life This is particularly relevant as the synthesis of UDP-GlcUA from glucose is a critical step that is affected by 4-MU. mdpi.com

Experimental Design Considerations for ¹³C-MFA Studies

The successful implementation of ¹³C-MFA requires careful experimental design to ensure the acquisition of accurate and meaningful data. Key considerations include achieving and validating isotopic steady state and choosing between targeted and non-targeted analytical approaches.

Achieving and Validating Isotopic Steady State Conditions in Biological Systems

For many MFA studies, it is crucial to achieve an isotopic steady state, a condition where the isotopic labeling of intracellular metabolites becomes constant over time. This indicates that the rate of isotope incorporation has reached equilibrium within the metabolic network. Reaching this state is a prerequisite for applying many of the mathematical models used to calculate metabolic fluxes. The time required to reach isotopic steady state can vary depending on the organism and the specific metabolic pathways being investigated.

In some cases, particularly in systems with slow turnover rates or for studying dynamic changes, isotopically non-stationary MFA (INST-MFA) is employed. INST-MFA analyzes the transient changes in isotopic labeling over time, providing valuable information about metabolic dynamics.

Comparative Analysis of Targeted versus Non-targeted Stable Isotope Labeling Approaches

Metabolic flux analysis can be performed using either a targeted or a non-targeted approach.

Targeted MFA focuses on a predefined set of metabolites within a specific pathway of interest. This approach offers high sensitivity and accuracy for the selected metabolites and is well-suited for hypothesis-driven research where the pathways are known. biorxiv.org For instance, a targeted analysis using this compound would focus on quantifying the isotopic enrichment in 4-MUG and the precursors of UDP-GlcUA.

Non-targeted MFA , on the other hand, aims to analyze the isotopic enrichment across the entire detectable metabolome. This approach has the potential to uncover unexpected metabolic responses and identify novel pathways affected by the tracer. biorxiv.org A non-targeted analysis following the administration of this compound could reveal broader metabolic reprogramming induced by the compound beyond the direct inhibition of hyaluronan synthesis.

| Feature | Targeted MFA | Non-targeted MFA |

|---|---|---|

| Scope | Predefined set of metabolites and pathways | Global analysis of all detectable metabolites |

| Sensitivity | High for selected metabolites | Generally lower than targeted approaches |

| Hypothesis | Hypothesis-driven | Hypothesis-generating |

| Data Complexity | Lower | Higher |

| Discovery Potential | Limited to predefined pathways | High potential for novel discoveries |

Mass Spectrometry Techniques in Metabolic Flux Analysis

Mass spectrometry (MS) is the cornerstone analytical technique for MFA, enabling the precise measurement of mass isotopomer distributions in complex biological samples. Various MS platforms are utilized, each with its own strengths.

Commonly used techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds, often requiring derivatization of the metabolites. LC-MS is more versatile and can analyze a wider range of compounds with varying polarities without the need for derivatization. High-resolution mass spectrometry (HRMS) coupled with these separation techniques provides highly accurate mass measurements, which is crucial for distinguishing between different isotopologues and for untargeted analyses.

High Resolution Accurate Mass (HRAM) Mass Spectrometry in Metabolic Profiling

High-Resolution Accurate Mass (HRAM) Mass Spectrometry is indispensable for modern metabolomics and MFA, especially in studies involving stable isotope labeling. thermofisher.com HRAM instruments, such as the Orbitrap mass analyzer, provide the high resolving power necessary to distinguish between molecules with very similar masses. thermofisher.comlcms.cz In the context of this compound studies, HRAM is critical for separating the mass spectral signals of the 13C-labeled metabolites from their naturally abundant, unlabeled (12C) counterparts. mycompounddiscoverer.comiroatech.com

The ability to resolve these different isotopic forms, or isotopologues, is fundamental to tracing the metabolic fate of the labeled compound. nih.gov Lower resolution instruments might report a single, convoluted peak, whereas an HRAM system can clearly separate the distinct masses, allowing for accurate quantification of the labeled fraction. thermofisher.com This resolving power ensures confident formula assignment and is vital for the accurate analysis of 13C-labeled metabolites in flux experiments. lcms.czmycompounddiscoverer.com

Table 1: The Impact of Mass Spectrometry Resolution on Isotopologue Separation

This table illustrates how increasing resolving power enhances the ability to distinguish between two closely related ions, which is critical in isotope tracing experiments.

| Resolving Power | Appearance of Mass Spectrum | Data Interpretation Confidence |

| Low (e.g., 20,000) | A single, broad peak may be observed, making it impossible to distinguish the labeled from the unlabeled compound. thermofisher.com | Low; quantitative accuracy is compromised. |

| High (e.g., 120,000) | Two distinct peaks begin to emerge, allowing for differentiation. lcms.czmycompounddiscoverer.com | High; enables confident identification and quantification. |

| Ultra-High (e.g., 240,000) | Two sharply resolved baseline-separated peaks are clearly visible. lcms.czmycompounddiscoverer.com | Very High; ensures correct formula assignment and accurate flux calculations. |

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Approaches

Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are targeted mass spectrometry techniques renowned for their exceptional sensitivity and selectivity in quantifying specific molecules within complex mixtures. wikipedia.orgwashington.edunih.gov These methods are particularly well-suited for MFA studies where the goal is to precisely measure the concentration of a labeled compound and its metabolites.

In an SRM/MRM experiment, a tandem mass spectrometer is used. The first mass analyzer (Q1) is set to isolate a specific precursor ion—for instance, the molecular ion of this compound. washington.edu This isolated ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to detect one (SRM) or multiple (MRM) specific fragment ions, known as product ions. wikipedia.orgresearchgate.net This two-stage mass filtering process drastically reduces chemical noise and allows for highly accurate quantification, even at very low concentrations. washington.edu

Research has demonstrated the use of a validated LC-MS/MS method with MRM for the simultaneous quantification of 4-MU, its 13C4-labeled internal standard, and its glucuronidated (MUG) and sulfated (MUS) metabolites in biological samples. nih.gov The specific precursor-to-product ion pairs, called "transitions," provide the basis for this highly specific and quantitative assay. wikipedia.org

Table 2: Example MRM Transitions for 4-Methylumbelliferone (MU) and its 13C4-Labeled Standard

This table provides an example of the specific mass-to-charge ratio (m/z) transitions that can be used in an MRM assay to quantify both the unlabeled compound and its stable isotope-labeled internal standard. Data is illustrative based on principles described in the literature. wikipedia.orgnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 4-Methylumbelliferone (MU) | 177.1 | 133.1 | 105.1 |

| This compound | 181.1 | 137.1 | 109.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Mass Spectrometry for Isotopic Analysis

In the context of this compound, after it is metabolized, MS can tell us the ratio of labeled to unlabeled 4-MUG. However, 13C-NMR can confirm the exact positions of the four 13C atoms within the glucuronide metabolite's structure. acs.org This position-specific isotope analysis is crucial for deciphering complex metabolic rearrangements and confirming that the carbon backbone of the tracer molecule has remained intact or has been altered in a specific way. acs.orgacs.org

Isotope ratio monitoring by 13C NMR (irm-13C NMR) is a powerful method for conducting 13C position-specific isotope analysis with high precision. acs.org By combining the quantitative data from MS with the positional information from NMR, researchers can gain a much deeper and more robust understanding of metabolic fluxes and the precise biochemical transformations that occur in response to 4-MU. acs.orgmdpi.com

Table 3: Comparison of Analytical Information from Mass Spectrometry and NMR in 13C-MFA

This table highlights the complementary nature of MS and NMR in stable isotope tracing studies.

| Analytical Technique | Primary Information Provided | Key Advantage for MFA with this compound |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio; determines the mass isotopologue distribution (e.g., M+0, M+1, M+4). mycompounddiscoverer.commdpi.com | Provides highly sensitive and accurate quantification of total labeled 4-MU and its metabolites (4-MUG, 4-MUS). washington.edunih.gov |

| Nuclear Magnetic Resonance (NMR) | Determines the chemical environment of nuclei; identifies the specific intramolecular position of the 13C labels. acs.orgfmach.it | Confirms the location of the 13C atoms in the metabolic products, offering unambiguous proof of the metabolic pathway taken. acs.orgacs.org |

Application of 4 Methylumbelliferone 13c4 As Research Probes in Biological Systems

Integration with Enzyme Substrate Studies

The unique properties of 4-Methylumbelliferone-13C4 make it particularly useful for studying enzyme function and activity with high precision.

Fluorogenic enzyme assays are a common method for quantifying enzyme activity. osti.govpromega.com These assays use non-fluorescent substrates that, when cleaved by a specific enzyme, release the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). promega.compromega.com The intensity of the resulting fluorescence is proportional to the enzyme's activity. osti.gov However, in complex biological samples, factors like sample loss during preparation or quenching of the fluorescent signal can lead to inaccurate results.

To correct for these potential errors, this compound is used as an internal standard. caymanchem.com A known quantity of the labeled compound is added to the sample before analysis. caymanchem.comnih.gov Because it behaves identically to the unlabeled 4-MU produced by the enzyme, it experiences the same processing effects. During analysis by liquid chromatography-mass spectrometry (LC-MS), the two compounds can be separated based on their mass difference. By comparing the signal of the enzymatically produced 4-MU to the known amount of the this compound standard, researchers can accurately quantify the enzyme's activity, ensuring the reliability and reproducibility of the assay. caymanchem.comijisrt.com

| Property | 4-Methylumbelliferone | This compound |

|---|---|---|

| Molecular Formula | C₁₀H₈O₃ | ¹³C₄C₆H₈O₃ isotope.com |

| Molar Mass (approx.) | 176.17 g/mol | 180.14 g/mol isotope.com |

| Primary Analytical Role | Enzyme-generated fluorescent product | Internal standard for quantification caymanchem.com |

| Detection Method | Fluorometry, Mass Spectrometry | Mass Spectrometry biorxiv.org |

Understanding enzyme kinetics—the study of reaction rates—provides insight into an enzyme's mechanism and function. nih.gov In complex biological samples like tissue extracts, traditional fluorometric methods can be compromised by interfering substances. The use of this compound, in combination with mass spectrometry, overcomes this challenge.

For these analyses, researchers can use a substrate designed to release this compound upon enzymatic action. By measuring the rate of the labeled product's formation over time, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined with great accuracy. This stable isotope dilution technique offers high specificity, allowing for precise kinetic measurements even in crude biological preparations where other methods would be unreliable.

Internal Standard for Fluorogenic Enzyme Assay Systems Utilizing 4-Methylumbelliferone-Derived Substrates

Cell Culture Research Applications

This compound is a versatile tool for probing cellular functions, from metabolite quantification to pathway mapping.

Metabolomics, the study of small molecules in a biological system, requires meticulous sample preparation to ensure accurate results. nih.govorganomation.com Metabolites can be lost or degraded during the extraction process, leading to underestimation. This compound serves as an ideal internal standard to control for this variability. biorxiv.orgsci-hub.ru

It is added at a known concentration to cell cultures or lysates before metabolite extraction. nih.gov Since it has the same chemical properties as any endogenous 4-methylumbelliferone, it is affected by the extraction process in the same way. When the final sample is analyzed by mass spectrometry, the ratio of the endogenous, unlabeled compound to the labeled standard allows for precise calculation of the original metabolite concentration, correcting for any procedural losses. ijisrt.com

Stable isotope tracing is a powerful technique used to follow the journey of molecules through metabolic pathways. nih.govnih.gov In this approach, cells are cultured in a medium containing a substrate labeled with this compound. As the cells metabolize this compound, the heavy carbon-13 atoms are incorporated into various downstream metabolites. ucla.eduresearchgate.net

Using advanced analytical techniques like LC-MS, researchers can then track these labeled atoms. nih.gov This allows for the identification of the metabolites that are part of the pathway and provides a quantitative measure of the metabolic flux, or the rate of turnover in the pathway. nih.gov This method is crucial for understanding how metabolic networks function and how they are altered by disease or therapeutic interventions. nih.gov

| Research Area | Specific Application | Primary Analytical Technique | Key Advantage |

|---|---|---|---|

| Enzyme Assays | Internal standard for fluorogenic assays | Liquid Chromatography-Mass Spectrometry (LC-MS) | Corrects for sample processing variability, enhancing accuracy. caymanchem.com |

| Enzyme Kinetics | Investigative tool for kinetic analysis | Mass Spectrometry | Enables precise kinetic measurements in complex biological samples. nih.gov |

| Cellular Metabolomics | Internal standard for sample extraction | Liquid Chromatography-Mass Spectrometry (LC-MS) | Allows for accurate quantification of metabolites by correcting for extraction loss. biorxiv.orgijisrt.com |

| Metabolic Research | Isotopic tracer for pathway analysis | Mass Spectrometry | Facilitates the mapping and quantification of metabolic pathway flux. nih.govnih.gov |

Advanced Research Methodologies and Future Directions Involving 4 Methylumbelliferone 13c4

Integration with Multi-Omics Approaches in Systems Biology Research

Systems biology aims to understand the entirety of biological processes by integrating data from various molecular levels, including the genome, transcriptome, proteome, and metabolome. nih.govnih.gov The use of stable isotopes like 4-Methylumbelliferone-13C4 is foundational to metabolomics, providing a clear path to trace the metabolic fate of specific molecules. Integrating this isotope tracing data with other "omics" disciplines offers a holistic view of cellular and systemic responses. frontiersin.org

The integration of data from isotope tracing with transcriptomics and proteomics provides a powerful method for a comprehensive analysis of metabolic pathways. nih.govfrontiersin.org While transcriptomics reveals which genes are being expressed and proteomics identifies the proteins present, isotope tracing with this compound can directly measure the metabolic flux and fate of the compound.

Research on the unlabeled compound, 4-methylumbelliferone (B1674119) (4MU), has already demonstrated its impact on the transcriptome. Studies have shown that 4MU can alter the expression of genes involved in bile acid metabolism, gluconeogenesis, and immune responses. mdpi.comnih.gov For instance, a comparative liver transcriptome analysis in mice fed with 4MU revealed significant changes in gene expression related to lipid and carbohydrate metabolism. mdpi.comnih.gov

By using this compound in similar experimental setups, researchers can directly correlate the metabolic processing of the compound with these observed changes in gene and protein expression. This multi-omics approach allows for the construction of detailed models of cellular metabolism, linking upstream regulatory events (gene expression) with downstream functional outcomes (metabolic activity). This strategy helps to move beyond simple correlation by establishing more direct causal links between the presence of a metabolite and global cellular reprogramming. frontiersin.org

Table 1: Framework for Integrating this compound Tracing with Multi-Omics

| Omics Layer | Data Generated | Insights from Integration with this compound Tracing |

| Transcriptomics | mRNA expression levels (gene activity) | Identifies which metabolic pathway genes are up- or down-regulated in response to 4MU. mdpi.comnih.gov |

| Proteomics | Protein abundance and post-translational modifications | Reveals changes in the levels of enzymes and regulatory proteins involved in the pathways that process 4MU. nih.gov |

| Metabolomics | Isotopic enrichment in downstream metabolites | Quantifies the flux through specific metabolic pathways and identifies the ultimate metabolic fate of the 13C label from this compound. |

| Systems Biology | Integrated network models | Creates a comprehensive model showing how 4MU perturbs cellular networks, linking gene regulation to protein function and metabolic output. nih.govfrontiersin.org |

Developments in Analytical Techniques for Labeled Umbelliferone (B1683723) Derivatives

The accuracy of isotope tracing studies is highly dependent on the analytical methods used to detect and quantify the labeled compounds within complex biological matrices. Continuous advancements in mass spectrometry and chromatography are pushing the boundaries of sensitivity, specificity, and resolution.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing this compound. nih.gov This technique offers exceptional sensitivity and specificity by separating the compound from a complex mixture via chromatography and then identifying it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. nih.govnih.gov this compound is frequently used as a stable isotope-labeled internal standard, which is added to samples at the beginning of preparation. nih.gov This practice is crucial because it co-elutes with the unlabeled analyte and experiences the same variations during sample preparation and injection, thereby correcting for matrix effects and improving the accuracy of quantification. nih.govresearchgate.net

To monitor analytes, specific precursor-to-product ion transitions are used. For example, this compound can be monitored at the transition m/z 179 → 135, while its unlabeled counterpart is monitored at m/z 175 → 133. nih.gov This high degree of specificity allows for the confident identification and quantification of both the labeled and unlabeled forms, even at very low concentrations in biological samples like urine or serum. nih.govresearchgate.netacs.org

Table 2: Example Mass Spectrometry Parameters for Umbelliferone Derivatives

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| 4-Methylumbelliferone | 175 | 133 | Analyte quantification nih.gov |

| This compound | 179 | 135 | Internal standard for quantification nih.gov |

| 4-Methylumbelliferyl glucuronide | 351 | 175 | Monitoring enzymatic deconjugation nih.gov |

While standard high-performance liquid chromatography (HPLC) is effective, emerging techniques offer even greater resolving power, which is essential for separating isotopologues in intricate biological mixtures. nih.gov Ultrahigh-efficiency separations can be achieved using methods like recycle chromatography. chromatographyonline.com This technique involves passing the sample through the same column multiple times, effectively increasing the column length and allowing for the separation of compounds with very subtle differences, such as those differing by a single isotopic substitution. chromatographyonline.com

The choice of mobile phase, such as methanol-water or acetonitrile-water mixtures, can be optimized to enhance the separation factor between isotopically labeled and unlabeled compounds. chromatographyonline.com Achieving baseline resolution between this compound and its unlabeled form, as well as their various metabolites, is critical for preventing analytical interference and ensuring the accuracy of isotope tracing data. These advanced chromatographic methods are key to generating the high-quality data needed for robust metabolic modeling. chromatographyonline.com

Advancements in Mass Spectrometry for Enhanced Sensitivity and Specificity

Computational Modeling and Data Analysis in Isotope Tracing Experiments

The data generated from isotope tracing experiments are complex, requiring sophisticated computational tools for interpretation. These tools are essential for translating raw analytical data into meaningful biological insights about metabolic pathway activity.

Metabolic flux analysis is a computational method used to calculate the rates (fluxes) of reactions within a metabolic network. When a stable isotope tracer like this compound is introduced into a biological system, the 13C atoms are incorporated into downstream metabolites. Mass spectrometry can then measure the distribution of these isotopes.

Flux estimation algorithms use this isotopic labeling data, along with a stoichiometric model of the metabolic network, to calculate the intracellular metabolic fluxes. aece.ro While specific algorithms for this compound are not detailed in the literature, the general principles are well-established. aece.roknu.edu.af These algorithms often rely on solving a system of algebraic equations that describe the flow of isotopes through the network at a metabolic steady state.

The development of user-friendly software packages that implement these complex algorithms is crucial for making metabolic flux analysis accessible to a broader range of researchers. The application of such software to data from this compound experiments would enable scientists to precisely quantify how cells metabolize the compound and how this is altered in different disease states or in response to other stimuli. This provides a dynamic, functional readout of metabolism that complements static omics data. knu.edu.af

Statistical Validation and Interpretation of Metabolic Flux Networks

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions. The most common method, 13C-MFA, involves introducing a substrate labeled with a stable isotope, typically ¹³C, into a biological system. cortecnet.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the specific patterns of this isotopic enrichment—known as mass isotopomer distributions (MIDs)—using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can infer the activity of metabolic pathways. frontiersin.orgutah.edu

While tracers like ¹³C-glucose and ¹³C-glutamine are commonly used to map central carbon metabolism, cortecnet.comnih.gov this compound serves a more specific purpose. Its unlabeled form, 4-methylumbelliferone (4-MU), is known to be a substrate for UDP-glucuronosyltransferases (UGTs), a major family of phase II drug-metabolizing enzymes. nih.govjst.go.jp The reaction consumes the co-substrate UDP-glucuronic acid (UDP-GlcUA). researchgate.net Therefore, introducing this compound allows researchers to trace the flux through this specific glucuronidation pathway. More commonly, it is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to precisely quantify the levels of 4-MU and its primary metabolite, 4-methylumbelliferyl glucuronide (4-MUG), in biological samples. dphen1.com

The interpretation of data from such tracer experiments is heavily reliant on computational modeling and statistical validation. The core process involves the following steps:

Model Construction: A metabolic network model is defined, including all relevant biochemical reactions, their stoichiometry, and the specific atom transitions for each reaction. biorxiv.org

Flux Estimation: The experimentally measured MIDs are fitted to the computational model. An iterative algorithm adjusts the flux values within the model to minimize the difference between the simulated MIDs and the experimental data. biorxiv.org

Statistical Validation: This is a critical step to assess the quality of the flux estimates. A common method is the chi-squared (χ²) goodness-of-fit test, which compares the weighted sum of squared residuals (the differences between measured and simulated MIDs) to the χ² distribution. A statistically acceptable fit indicates that the model is consistent with the experimental data. plos.org

Confidence Intervals: Once a good fit is achieved, confidence intervals (e.g., 95% confidence intervals) are calculated for each estimated flux. This provides a range within which the true flux value is expected to lie, indicating the precision of the estimate. plos.orgsci-hub.se

Model Selection: Often, multiple competing network models may exist. Validation-based model selection, which uses independent validation data from a different tracer experiment, can be a robust method to choose the most accurate model structure. plos.org

In the context of this compound, these statistical methods would validate the rate of its conversion to its glucuronide form, providing a quantitative measure of UGT enzyme activity and the consumption of UDP-GlcUA.

Potential for Derivatization and Further Isotopic Modifications of 4-Methylumbelliferone for Specialized Research Aims

The basic structure of 4-methylumbelliferone (4-MU) lends itself to a variety of chemical modifications, allowing for the creation of specialized probes and compounds for diverse research applications. These modifications can be broadly categorized into derivatization and the introduction of different isotopes.

Derivatization of 4-Methylumbelliferone

Derivatization involves chemically modifying the 4-MU molecule to alter its properties or confer new functionalities. The 7-hydroxy group is a common site for such modifications. mdpi.com

Fluorescent Probes: 4-MU is inherently fluorescent, a property that is exploited in many enzyme assays. mdpi.com Derivatization can fine-tune these fluorescent properties. For instance, fluorinated derivatives like 6,8-difluoro-4-methylumbelliferone have been synthesized. These derivatives exhibit lower pKa values, making them superior fluorogenic substrates for assaying enzyme activity at neutral or acidic pH, where the fluorescence of the parent 4-MU is diminished. nih.gov Other modifications can turn 4-MU into a "fluorogenic probe," which is non-fluorescent until it reacts with a specific target molecule. An example is 4-methylumbelliferyl-2,4-dinitrobenzenesulfonate (4-MUDNBS), which becomes highly fluorescent only after reacting with the thiol-containing drug captopril. nih.gov

Bioactive Compounds: Researchers have synthesized numerous 4-MU derivatives by attaching different chemical moieties, often via amide linkages, to explore new biological activities. These efforts have produced compounds with potential antitumor and pesticidal properties. mdpi.comsysrevpharm.org

The table below summarizes examples of 4-methylumbelliferone derivatization for creating specialized research tools.

| Derivative Class | Modification Strategy | Purpose/Application | Reference |

| Fluorinated Probes | Substitution with fluorine atoms (e.g., DiFMUP) | Enhance fluorescence at neutral/acidic pH for enzyme assays | nih.gov |

| Fluorogenic Probes | Addition of a quenching group (e.g., 4-MUDNBS) | Sensitive detection of specific target molecules | nih.gov |

| Amide Derivatives | Attachment of various acyl groups | Synthesis of novel compounds with potential pesticidal or antitumor activity | mdpi.com |

Further Isotopic Modifications

Beyond the stable ¹³C labeling in this compound, other isotopic modifications can be envisioned to create tools for different types of biomedical studies. Isotopic labeling can involve stable isotopes (like ²H or ¹⁵N) or radioactive isotopes (like ³H, ¹¹C, or ¹⁴C).

Deuterium (B1214612) (²H) Labeling: Substituting hydrogen atoms with deuterium can alter the rate of metabolic reactions involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can be used to slow down the metabolism of a compound, potentially improving its pharmacokinetic profile for imaging or therapeutic applications. Deuterium substitution has been used to modify the pharmacokinetics of other PET imaging agents. snmjournals.org

Radioisotope Labeling: Incorporating a positron-emitting isotope like Carbon-11 (¹¹C) would transform 4-methylumbelliferone into a tracer for Positron Emission Tomography (PET) imaging. A ¹¹C-labeled analog could be used to non-invasively visualize and quantify UGT enzyme activity in vivo. Such strategies have been developed for other enzyme systems. snmjournals.org Carbon-14 (¹⁴C) labeling is also a common strategy for use in drug metabolism and disposition studies. science.gov

The table below outlines potential isotopic modifications of 4-methylumbelliferone and their research applications.

| Isotope | Type | Potential Application | Principle |

| ²H (Deuterium) | Stable | Modulating pharmacokinetics; Mechanistic studies | Kinetic Isotope Effect |

| ¹¹C | Radioactive | In vivo imaging of UGT enzyme activity with PET | Non-invasive visualization and quantification of metabolic processes |

| ¹⁴C | Radioactive | In vitro and ex vivo drug metabolism and disposition studies | Sensitive quantification in biological samples |

These potential derivatization and isotopic modification strategies highlight the versatility of the 4-methylumbelliferone scaffold as a platform for developing advanced and highly specific tools for chemical biology and biomedical research.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing 4-Methylumbelliferone-13C4 in pharmacokinetic studies?

- Answer: Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying 4-Methylumbelliferone-13C4 in biological matrices. Stable isotope-labeled analogs (e.g., 13C4) are used as internal standards to correct for matrix effects and ionization variability. Calibration curves should span 1–5000 ng/mL, with validation for accuracy (85–115%) and precision (CV <15%) . Confirm molecular identity via high-resolution mass spectrometry (HRMS) and purity (>95% by HPLC) using certified reference standards .

Q. How can researchers confirm the identity and purity of 4-Methylumbelliferone-13C4?

- Answer:

- Identity: Use HRMS to verify the molecular formula (13C4C6H8O3) and exact mass (180.14 Da). Compare isotopic patterns to distinguish between unlabeled and 13C-labeled species .

- Purity: Perform HPLC with UV detection (λ = 320 nm) and validate against a certified reference standard. Ensure no co-eluting peaks and confirm purity ≥95% .

Q. What are the primary research applications of 4-Methylumbelliferone-13C4 in glycobiology?

- Answer: It serves as a substrate for glycosidase enzyme assays (e.g., β-glucuronidase) to study glycosaminoglycan metabolism. Quantify hydrolyzed 4-MU fluorescence (ex/em = 360/450 nm) to measure enzyme activity. Use 13C-labeled analogs to track isotopic enrichment in metabolic flux studies .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data for 4-Methylumbelliferone-13C4 across studies?

- Answer:

- Experimental Design: Standardize dosing regimens (e.g., 1.2 g/kg in mice) and sampling intervals (e.g., 0–24 hrs) to ensure comparability .

- Data Analysis: Apply compartmental modeling (e.g., non-linear mixed effects) to account for intersubject variability. Validate assays using interlaboratory comparisons and reference materials .

- Contradiction Resolution: Cross-reference metabolite profiles (e.g., 4-MU glucuronide) and consider species-specific metabolic differences .

Q. What strategies optimize the synthesis of 4-Methylumbelliferone-13C4 for isotopic tracing studies?

- Answer:

- Labeling Efficiency: Use 13C-enriched methyl iodide (≥99% isotopic purity) in the Pechmann condensation reaction. Monitor reaction progress via <sup>13</sup>C-NMR to confirm incorporation at C-4 and adjacent carbons .

- Purification: Employ recrystallization in ethanol/water (1:1 v/v) to remove unreacted precursors. Validate isotopic integrity via isotope ratio mass spectrometry (IRMS) .

Q. How should researchers design experiments to study the inhibitory effects of 4-Methylumbelliferone-13C4 on hyaluronan synthesis?

- Answer:

- In Vitro Models: Use fibroblast or cancer cell lines (e.g., HT1080) with [<sup>3</sup>H]-glucosamine labeling. Quantify hyaluronan via ELISA or size-exclusion chromatography .

- Dose-Response: Test concentrations from 0.1–1.0 mM, accounting for cytotoxicity (e.g., MTT assay). Normalize data to cell count or protein content .

- Mechanistic Insight: Pair with RNA-seq to identify downregulated HAS2/3 genes and validate via siRNA knockdown .

Methodological Guidance

Q. How to ensure reproducibility when using 4-Methylumbelliferone-13C4 in multi-institutional studies?

- Answer:

- Standard Operating Procedures (SOPs): Document LC-MS/MS parameters (e.g., column: C18, 2.1 × 50 mm; mobile phase: 0.1% formic acid in H2O/MeOH) .

- Reference Materials: Distribute aliquots from a single batch to minimize inter-lab variability. Certify purity and stability via accelerated degradation studies (40°C/75% RH for 6 months) .

- Data Sharing: Deposit raw spectra and chromatograms in repositories like MetaboLights or ChEBI .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 4-Methylumbelliferone-13C4?

- Answer:

- Non-linear Regression: Fit sigmoidal curves (e.g., Hill equation) to determine IC50 values. Use tools like GraphPad Prism or R (drc package) .

- Multiplicity Correction: Apply Benjamini-Hochberg adjustment for high-throughput datasets (e.g., transcriptomics) .

- Uncertainty Quantification: Report 95% confidence intervals and bootstrap resampling for small sample sizes .

Tables for Critical Data

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 180.14 Da | HRMS | |

| HPLC Purity | >95% | UV/Vis (320 nm) | |

| LC-MS/MS LOD | 0.5 ng/mL | Triple Quadrupole | |

| Isotopic Enrichment | 99% 13C at C-4 | <sup>13</sup>C-NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.